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Compound of Interest

Compound Name: MF-094

Cat. No.: B609010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent small-molecule inhibitors of

Ubiquitin-Specific Protease 30 (USP30): MF-094, S3 (15-oxospiramilactone), and FT3967385.

USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane that

acts as a critical negative regulator of mitophagy. By counteracting the ubiquitination of

mitochondrial surface proteins mediated by the PINK1/Parkin pathway, USP30 prevents the

clearance of damaged or superfluous mitochondria. Inhibition of USP30 is therefore a

promising therapeutic strategy for conditions associated with mitochondrial dysfunction, such

as Parkinson's disease and other neurodegenerative disorders.

Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for MF-094, S3, and

FT3967385, offering a clear comparison of their potency, mechanism, and selectivity.
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Parameter MF-094
S3 (15-
oxospiramilactone)

FT3967385 (FT385)

Chemical Class
Phenylalanine

Derivative
Diterpenoid Derivative N-cyano Pyrrolidine

Inhibition Type
Expected Non-

covalent
Covalent Covalent

In Vitro IC₅₀ 120 nM[1]

Not explicitly reported,

but described as a

potent inhibitor[2]

~1 nM[3]

Selectivity

High selectivity; <30%

inhibition for a panel

of 22 other USPs at

10 µM.[1]

Potent against

USP30; off-target

inhibition of the Wnt

pathway reported at

high concentrations.

[4]

Highly selective for

USP30; USP6 is the

most significant off-

target in a DUB

profiler screen.[3]

Primary Cellular Effect

Accelerates

mitophagy and

increases protein

ubiquitination.[1]

Promotes

mitochondrial fusion

by increasing non-

degradative

ubiquitination of

Mfn1/2.[5]

Recapitulates genetic

loss of USP30,

enhancing mitophagy

and ubiquitination of

TOM complex

components.[3][6][7]

Signaling Pathway and Mechanism of Action
USP30 inhibitors enhance mitophagy by preventing the removal of ubiquitin chains from the

outer mitochondrial membrane. This allows the full activation of the PINK1/Parkin pathway,

leading to the engulfment of damaged mitochondria by autophagosomes.
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Caption: The PINK1/Parkin mitophagy pathway and the inhibitory role of USP30.

Experimental Protocols and Data
The efficacy of USP30 inhibitors is typically assessed through a combination of in vitro

enzymatic assays and cell-based functional assays. Below are detailed methodologies for key

experiments.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant

USP30.

Protocol:
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Reagents & Materials: Recombinant human USP30 protein, Ubiquitin-Rhodamine 110 (Ub-

Rho110) substrate, assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5), test

compounds (MF-094, S3, FT3967385), 384-well plates, and a fluorescence plate reader.

Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. Dispense the

diluted compounds into the 384-well plate. c. Add a solution of recombinant USP30 (e.g., 0.2

nM final concentration) to each well and incubate for 30 minutes at room temperature to

allow for compound binding.[8] d. Initiate the enzymatic reaction by adding the Ub-Rho110

substrate (e.g., 25 nM final concentration).[8] e. Immediately begin monitoring the increase in

fluorescence intensity (excitation/emission ~485/520 nm) over 30-60 minutes. f. Calculate

the rate of reaction for each compound concentration. g. Plot the reaction rates against the

logarithm of the inhibitor concentration and fit the data to a dose-response curve to

determine the IC₅₀ value.

This cell-based assay provides evidence of on-target activity by measuring the ubiquitination

status of a known USP30 substrate, TOM20, a component of the outer mitochondrial

membrane.[3][7]

Protocol:

Cell Culture & Treatment: a. Culture cells (e.g., SH-SY5Y or hTERT-RPE1 cells, often

overexpressing Parkin) to ~80% confluency. b. Treat cells with the USP30 inhibitor (e.g., 200

nM FT385) or DMSO (vehicle control) for a specified period (e.g., 4-24 hours).[3][7] c. To

induce mitophagy and enhance the signal, co-treat with mitochondrial depolarizing agents

like Antimycin A and Oligomycin A (AO; 1 µM each) for the final 4 hours of incubation.[3][7]

Protein Extraction: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in RIPA buffer

supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve

protein ubiquitination.[9] c. Quantify protein concentration using a BCA assay.

Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer

to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1

hour. c. Incubate the membrane overnight at 4°C with a primary antibody against TOM20. d.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at

room temperature. e. Develop the blot using an ECL substrate and image the

chemiluminescence.
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Analysis: Look for the appearance of higher molecular weight bands or smears above the

main TOM20 band in inhibitor-treated samples, which indicate mono- and poly-ubiquitination.

This fluorescence-based assay uses a pH-sensitive probe, mito-Keima, to quantify the delivery

of mitochondria to acidic lysosomes, a hallmark of mitophagy.

Protocol:

Cell Line Generation: Stably transfect cells (e.g., SH-SY5Y) with a plasmid encoding

mitochondria-targeted Keima (mt-Keima).[10][11]

Cell Culture & Treatment: a. Plate the mt-Keima expressing cells in a multi-well plate suitable

for microscopy or flow cytometry. b. Treat cells with the USP30 inhibitor or DMSO for an

extended period (e.g., 24-96 hours) to allow for the accumulation of mitolysosomes.[7] c. If

desired, induce mitophagy with agents like Oligomycin/Antimycin A or CCCP.

Data Acquisition (Flow Cytometry): a. Harvest and resuspend cells in FACS buffer. b.

Analyze cells on a flow cytometer equipped with dual excitation lasers (e.g., 405 nm for

neutral pH and 561 nm for acidic pH).[6] c. Mitophagy is quantified as the proportion of cells

showing a high 561 nm to 405 nm emission ratio, indicating the presence of mitochondria in

the acidic lysosomal environment.[6]

Data Acquisition (Confocal Microscopy): a. Image live cells using a confocal microscope with

sequential excitation at ~440 nm and ~560 nm. b. Mitochondria in the cytoplasm will

fluoresce under 440 nm excitation (green), while those within lysosomes will fluoresce under

560 nm excitation (red). c. Quantify mitophagy by measuring the ratio of red to green

fluorescence intensity per cell.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel USP30 inhibitor's

effect on target engagement and cellular activity.
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Caption: A standard workflow for characterizing USP30 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b609010?utm_src=pdf-custom-synthesis
https://www.protocols.io/view/mito-keima-assay-to-assess-mitophagy-q26g74e1qgwz/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8254004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8254004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11751875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11751875/
https://www.mdpi.com/1420-3049/27/15/4957
https://bio-protocol.org/exchange/minidetail?id=9916354&type=30
https://parkinsonsroadmap.org/report/mito-keima-assay-to-assess-mitophagy/
https://www.biorxiv.org/content/10.1101/2020.04.16.044206.full
https://www.mtoz-biolabs.com/how-to-detect-the-protein-ubiquitination-level-via-western-blot.html
https://www.mtoz-biolabs.com/how-to-detect-the-protein-ubiquitination-level-via-western-blot.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6126785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6126785/
https://experiments.springernature.com/articles/10.1007/978-1-0716-4067-8_12
https://experiments.springernature.com/articles/10.1007/978-1-0716-4067-8_12
https://www.benchchem.com/product/b609010#mf-094-versus-other-usp30-inhibitors-like-s3-and-ft3967385
https://www.benchchem.com/product/b609010#mf-094-versus-other-usp30-inhibitors-like-s3-and-ft3967385
https://www.benchchem.com/product/b609010#mf-094-versus-other-usp30-inhibitors-like-s3-and-ft3967385
https://www.benchchem.com/product/b609010#mf-094-versus-other-usp30-inhibitors-like-s3-and-ft3967385
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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